molecular formula C11H14BrNO2 B113313 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde CAS No. 938294-99-6

3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde

Cat. No. B113313
M. Wt: 272.14 g/mol
InChI Key: YAEDJYVFADMUPY-UHFFFAOYSA-N
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Description

“3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde” is a benzaldehyde substituted at the 4-position by an N,N-dimethylamino group and at C-3 by bromine . It is a solid compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde” consists of a benzene ring substituted at the 4-position by an N,N-dimethylamino group and at C-3 by bromine . The compound has a molecular weight of 272.14 g/mol .


Physical And Chemical Properties Analysis

“3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde” is a solid compound . It has an empirical formula of C11H15NO2 and a molecular weight of 193.24 . The compound has a complexity of 199 and a topological polar surface area of 29.5Ų .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Pyrrole-2-Carboxaldehydes : The dimer of 3-bromo-6-dimethylamino-1-azafulvene, a related compound, has been used as a progenitor for synthesizing 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes (Muchowski & Hess, 1988).
  • Alkylation of Ehrlich's Aldehyde : 4-(Dimethylamino)benzaldehyde, a structurally similar compound, has been alkylated at the N atom to produce iminium salts, which are prone to hydrolysis (Froschauer et al., 2013).
  • Synthesis of Tetralin Derivatives : 3-Hydroxy-4-methoxy-benzaldehyde, a related compound, was used in synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, showcasing the versatility of these compounds in organic synthesis (Banerjee et al., 2013).
  • Oxidation to Corresponding Acids : Dimethylamino benzaldehyde has been studied for its oxidation by tetraethylammonium bromochromate in various solvent mixtures, indicating its reactivity in forming corresponding acids (Asghar et al., 2014).

Medicinal Chemistry and Pharmacology

  • Antioxidant Properties : A series of 6-substituted-2,4-dimethyl-3-pyridinols, including a dimethylamino derivative, were synthesized and studied for their antioxidant properties (Wijtmans et al., 2004).
  • Antifungal Agents : Novel vanillin-chalcones and their pyrazole derivatives, synthesized using a similar dimethylaminoethoxy-benzaldehyde, showed antifungal activity, particularly against dermatophytes (Illicachi et al., 2017).

Advanced Material Science

  • Corrosion Inhibition : 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, a compound with a similar functional group, was investigated as a corrosion inhibitor for mild steel, revealing its potential in material science applications (Singh et al., 2016).

properties

IUPAC Name

3-bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-13(2)5-6-15-11-4-3-9(8-14)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEDJYVFADMUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627561
Record name 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde

CAS RN

938294-99-6
Record name 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Gaughan - 2019 - research.thea.ie
Matrix assisted laser desorption ionisation (MALDI) mass spectrometry imaging (MSI) is an analytical technique for molecular spatial distribution imaging which presents unique …
Number of citations: 3 research.thea.ie

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